2-(1,3-Benzothiazol-2-yl)propan-2-ol
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Overview
Description
“2-(1,3-Benzothiazol-2-yl)propan-2-ol” is a chemical compound with the molecular formula C10H11NOS and a molecular weight of 193.27 . It is also known by its CAS Number: 50361-91-6 .
Molecular Structure Analysis
The molecular structure of “2-(1,3-Benzothiazol-2-yl)propan-2-ol” consists of a benzothiazole ring attached to a propan-2-ol group . The InChI code for this compound is 1S/C10H11NOS/c1-10(2,12)9-11-7-5-3-4-6-8(7)13-9/h3-6,12H,1-2H3 .Physical And Chemical Properties Analysis
The physical form of “2-(1,3-Benzothiazol-2-yl)propan-2-ol” is a powder . It has a melting point of 93-95°C .Scientific Research Applications
Chemoenzymatic Synthesis and Antifungal Activity
A study demonstrated the lipase-catalyzed kinetic resolution of 1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-ol, highlighting its potential antifungal properties. This research showed that CAL-B (Novozym 435) was an optimal catalyst for synthesizing benzothiazole derivatives with inhibitory activity against pathogenic fungi, suggesting its application in developing antifungal agents (Borowiecki, Fabisiak, & Ochal, 2013).
Reactivity and Synthesis of Derivatives
Further research into benzothiazole derivatives' synthesis and reactivity revealed their application in generating compounds with potential biological activities. For instance, the acylation of 1,3-benzothiazol-6-amine led to derivatives that underwent electrophilic substitution reactions, indicating the versatility of benzothiazole compounds in organic synthesis (Aleksandrov et al., 2021).
Multifunctional Ligand in Aluminum Complexes
The use of 1-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-ol as a multifunctional ligand in reactions with aluminum trialkyls has been explored, producing compounds with central Al2O2 rings. These findings are significant for materials science, particularly in creating new aluminum complexes with specific properties (Basiak, Ochal, Justyniak, & Ziemkowska, 2015).
Corrosion Inhibition Studies
Benzothiazole derivatives were synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. This research highlights the potential application of these compounds in protecting metals from corrosion, which is crucial in various industrial applications (Hu et al., 2016).
Synthesis and Potential β-blocker Activity
The chemical and chemoenzymatic routes to synthesizing 1-(benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol, a precursor of drugs with potential β-blocker activity, have been developed. These methods offer pathways to creating optically active forms of β-aminoalcohols, indicating the role of benzothiazole derivatives in medicinal chemistry (Nunno et al., 2000).
Safety And Hazards
The safety information for “2-(1,3-Benzothiazol-2-yl)propan-2-ol” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .
Future Directions
properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-10(2,12)9-11-7-5-3-4-6-8(7)13-9/h3-6,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKGJBUZMQAVRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2S1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-2-yl)propan-2-ol |
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